molecular formula C22H22N2OS B2399506 N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 1797140-95-4

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2399506
CAS No.: 1797140-95-4
M. Wt: 362.49
InChI Key: XSLCRHVPTDRICC-UHFFFAOYSA-N
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Description

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that features a complex structure with a pyrrolidine ring, a phenyl group, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation.

    Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting an amine with a benzoyl chloride derivative.

    Introduction of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with enzymes and receptors.

    Medicine: Potential therapeutic applications, such as targeting specific biological pathways.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide would depend on its specific interactions with molecular targets. It might bind to receptors or enzymes, altering their activity and leading to biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide: Similar structure but with a different position of the thiophene ring.

    N-((1-phenylpyrrolidin-2-yl)methyl)-4-(furan-3-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-thiophen-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c25-22(18-10-8-17(9-11-18)19-12-14-26-16-19)23-15-21-7-4-13-24(21)20-5-2-1-3-6-20/h1-3,5-6,8-12,14,16,21H,4,7,13,15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLCRHVPTDRICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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